molecular formula C25H48N6O3 B116038 Crambescin C1 CAS No. 142605-06-9

Crambescin C1

Cat. No.: B116038
CAS No.: 142605-06-9
M. Wt: 480.7 g/mol
InChI Key: WUUWQLVVDDWNMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Crambescin C1 involves the extraction of guanidine alkaloids from the sponge Crambe crambe. The compound is typically purified using high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy to ensure a purity of at least 95% .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, followed by purification and characterization using advanced analytical techniques .

Chemical Reactions Analysis

Types of Reactions

Crambescin C1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nitric oxide synthase (NOS) enzymes, which facilitate the production of nitric oxide. The reactions typically occur under physiological conditions, such as in vitro cell cultures or in vivo animal models .

Major Products Formed

The major products formed from the reactions of this compound include nitric oxide and metallothioneins, which play crucial roles in various biological processes .

Scientific Research Applications

Crambescin C1 has several scientific research applications, including:

    Chemistry: The compound is used to study the synthesis and reactivity of guanidine alkaloids.

    Biology: this compound is used to investigate the biological effects of guanidine alkaloids, including their ability to induce metallothionein genes and increase nitric oxide production.

    Medicine: The compound has potential therapeutic applications, such as inducing vasodilation and reducing blood pressure.

    Industry: This compound is used in the development of new drugs and therapeutic agents

Mechanism of Action

Crambescin C1 exerts its effects by acting as a substrate for inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide. This, in turn, induces vasodilation and reduces vascular tone. The compound also induces metallothionein genes, which play a role in protecting cells against oxidative injury .

Comparison with Similar Compounds

Crambescin C1 is similar to other guanidine alkaloids, such as Crambescin A1 and Homo-crambescin C1. this compound is unique in its ability to induce both endothelium-dependent and endothelium-independent relaxation, making it a potent vasodilator. Additionally, this compound has a higher binding affinity to nitric oxide synthase enzymes compared to Crambescin A1, due to its hydroxylated chain and pyrimidine moiety .

List of Similar Compounds

Properties

IUPAC Name

7-(diaminomethylideneamino)heptyl 2-amino-6-(3-hydroxypropyl)-4-nonyl-1,4-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N6O3/c1-2-3-4-5-6-8-11-15-20-22(21(16-14-18-32)31-25(28)30-20)23(33)34-19-13-10-7-9-12-17-29-24(26)27/h20,32H,2-19H2,1H3,(H4,26,27,29)(H3,28,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUWQLVVDDWNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1C(=C(NC(=N1)N)CCCO)C(=O)OCCCCCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40931541
Record name 7-Carbamimidamidoheptyl 6-(3-hydroxypropyl)-2-imino-4-nonyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142605-06-9
Record name Crambescin C1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142605069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Carbamimidamidoheptyl 6-(3-hydroxypropyl)-2-imino-4-nonyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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